molecular formula C7H8O2 B1457243 2-methoxy-D3-phenol-3,4,5,6-D4 CAS No. 1065473-05-3

2-methoxy-D3-phenol-3,4,5,6-D4

Cat. No. B1457243
M. Wt: 131.18 g/mol
InChI Key: LHGVFZTZFXWLCP-AAYPNNLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-D3-phenol-3,4,5,6-D4 is a useful isotopically labeled research compound . It is used in organic synthesis .


Molecular Structure Analysis

The molecular formula of 2-methoxy-D3-phenol-3,4,5,6-D4 is C7HD7O2 . The average mass is 131.180 Da and the monoisotopic mass is 131.096375 Da .

Scientific Research Applications

Tetranuclear Lanthanide(III) Complexes in Seesaw Geometry

The study by Goura et al. (2014) explores the synthesis and magnetic properties of tetranuclear lanthanide(III) complexes, using a compound structurally related to 2-methoxy-D3-phenol. These complexes exhibit unique seesaw topology and are formed through coordination involving nitrate ligands and show weak antiferromagnetic coupling, with implications for magnetic studies (Goura, Walsh, Tuna, & Chandrasekhar, 2014).

Molecular Docking and Quantum Chemical Calculations

The research by Viji et al. (2020) involves molecular docking and quantum chemical calculations on a molecule structurally similar to 2-methoxy-D3-phenol. This study provides insights into molecular structure, vibrational spectra, and potential energy distribution, useful for understanding the biological effects of such compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Multitarget 1,4-Dioxane Compounds

Del Bello et al. (2019) investigate multitarget compounds with dopaminergic and serotoninergic profiles, highlighting the importance of methoxy substitutions in phenoxy moieties. This study is relevant for understanding the impact of structural variations in compounds like 2-methoxy-D3-phenol on receptor interactions, potentially useful for treating neurological disorders (Del Bello, Ambrosini, Bonifazi, Newman, Keck, Giannella, Giorgioni, Piergentili, Cappellacci, Cilia, Franchini, & Quaglia, 2019).

Accurate Gas- and Liquid-Phase Bond Dissociation Enthalpies

Bakalbassis et al. (2003) perform a theoretical determination of bond dissociation enthalpies in hydroxy/methoxy ortho substituted phenols, related to 2-methoxy-D3-phenol. This research is crucial for understanding the chemical stability and reactivity of such compounds in different phases (Bakalbassis, Lithoxoidou, & Vafiadis, 2003).

Heterometallic Trinuclear {CoLn(III)} Complexes

Goura et al. (2016) study heterometallic trinuclear complexes using a ligand similar to 2-methoxy-D3-phenol, demonstrating unique magnetic behavior. This research contributes to the understanding of metal-ligand interactions in coordination chemistry (Goura, Brambleby, Topping, Goddard, Suriya Narayanan, Bar, & Chandrasekhar, 2016).

Safety And Hazards

2-methoxy-D3-phenol-3,4,5,6-D4 is identified as a hazardous compound .

properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(trideuteriomethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGVFZTZFXWLCP-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])O)OC([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-D3-phenol-3,4,5,6-D4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methoxy-D3-phenol-3,4,5,6-D4
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2-methoxy-D3-phenol-3,4,5,6-D4
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2-methoxy-D3-phenol-3,4,5,6-D4
Reactant of Route 4
2-methoxy-D3-phenol-3,4,5,6-D4
Reactant of Route 5
2-methoxy-D3-phenol-3,4,5,6-D4
Reactant of Route 6
2-methoxy-D3-phenol-3,4,5,6-D4

Citations

For This Compound
1
Citations
L Wang, X Yang, Z Li, X Lin, X Hu, S Liu, C Li - Fermentation, 2021 - mdpi.com
In this work, the hydrothermal extract of spent coffee grounds (SCG) was used to make alcoholic beverages with commercial S. cerevisiae strain D254. The sensory characteristics of the …
Number of citations: 2 www.mdpi.com

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